molecular formula C17H27N5O13 B14805898 Piomycin

Piomycin

Cat. No.: B14805898
M. Wt: 509.4 g/mol
InChI Key: SCZYQAZFJXNTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Polyoxin B is produced through controlled fermentation of Streptomyces cacaoi varasoensis . The fermentation process involves culturing the bacterium in a nutrient-rich medium under specific conditions to optimize the production of the antibiotic. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Polyoxin B undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H27N5O13

Molecular Weight

509.4 g/mol

IUPAC Name

2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid

InChI

InChI=1S/C17H27N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h4-11,14,23-27H,1-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)

InChI Key

SCZYQAZFJXNTQD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO

Origin of Product

United States

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